Structural Differentiation: The 2‑Isopropenyl Substituent vs. Saturated and Unbranched Analogs
The target compound is the only publicly registered 3,4‑dihydro‑2H‑pyrrole that simultaneously bears a 5‑(2‑phenylethyl) group and a 2‑(1‑methylethenyl) group [1]. The closest registered comparators—2‑methyl‑5‑(2‑phenylethyl)‑3,4‑dihydro‑2H‑pyrrole (CAS 219960‑20‑0) and 2‑ethyl‑5‑(2‑phenylethyl)‑3,4‑dihydro‑2H‑pyrrole (CAS 628692‑02‑4)—replace the branched, unsaturated isopropenyl moiety with a saturated methyl or ethyl group . This substitution eliminates the terminal alkene, a functional handle that enables orthogonal chemical reactions (e.g., Heck couplings, thiol‑ene click chemistry, epoxidation) not available to the saturated congeners.
| Evidence Dimension | Presence and identity of the 2‑substituent |
|---|---|
| Target Compound Data | 2‑(1‑methylethenyl) (isopropenyl), branched alkene, C₃H₅ |
| Comparator Or Baseline | 2‑methyl (CH₃, CAS 219960‑20‑0); 2‑ethyl (C₂H₅, CAS 628692‑02‑4) |
| Quantified Difference | Qualitative difference in functional‑group class (alkene vs. alkane); no quantitative activity data available for any comparator in public domain. |
| Conditions | Chemical structure comparison based on CAS registry records. |
Why This Matters
The isopropenyl group provides a chemical diversification point that is structurally absent in the simpler analogs, enabling procurement of a scaffold with distinct synthetic utility even in the absence of published potency data.
- [1] PubChem. 2H-Pyrrole, 3,4-dihydro-2-(1-methylethenyl)-5-(2-phenylethyl)-. Accessed May 2026. View Source
